3-Cinnolinecarboxylic acid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo- is a compound that belongs to the class of cinnoline derivatives. This compound is characterized by its unique molecular structure and has garnered attention in various scientific fields due to its potential applications. The compound's IUPAC name reflects its structural features, indicating the presence of an ethyl group, a dihydro moiety, and a methyl group attached to the cinnoline ring system.
3-Cinnolinecarboxylic acid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo- is classified under organic compounds, specifically as a nitrogen-containing heterocyclic compound. It falls within the broader category of carboxylic acids due to the presence of the carboxyl functional group in its structure.
The synthesis of 3-Cinnolinecarboxylic acid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions.
Technical Details:
The molecular weight of this compound is approximately 232.24 g/mol. The compound's structure can be represented using SMILES notation as follows: CC(=O)N1=C(C(=O)C=C2N=CC=C2C=C1)C(=N)C
.
3-Cinnolinecarboxylic acid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo- can participate in various chemical reactions typical for carboxylic acids and heterocycles:
Technical Details:
The mechanism of action for this compound largely depends on its application in biological systems or synthetic pathways:
Experimental studies may provide insights into specific interactions with biological targets, contributing to its pharmacological profile.
3-Cinnolinecarboxylic acid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo- has several scientific uses:
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.:
CAS No.: 94720-08-8